molecular formula C18H23N5O2 B2950430 3-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2320859-89-8

3-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B2950430
CAS No.: 2320859-89-8
M. Wt: 341.415
InChI Key: YYBJBXXQFUTYFL-UHFFFAOYSA-N
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Description

3-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one is a complex organic compound that plays a significant role in various scientific domains. This compound features a unique structure, combining several functional groups, which makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic routes and reaction conditions: : The preparation of 3-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one involves multiple steps:

  • Formation of 6-Cyclopropylpyridazin-3-ol: : This step typically involves the cyclization of precursors under specific conditions to produce the pyridazine ring with a cyclopropyl group.

  • Attachment of the piperidine ring: : A nucleophilic substitution reaction is employed to attach the piperidine ring via a methylene bridge, linking the oxygen of the pyridazine derivative.

  • Formation of 1,2-Dihydropyrazin-2-one: : This involves cyclizing the intermediate products under controlled conditions to form the pyrazinone ring. The reaction is typically catalyzed by strong bases or acids and requires precise temperature control.

Industrial production methods: : On an industrial scale, the synthesis is optimized to improve yield and reduce costs:

  • Continuous flow reactors: : These are employed to maintain precise reaction conditions and improve the efficiency of multi-step processes.

  • Catalysis: : The use of homogeneous or heterogeneous catalysts to lower activation energies and increase reaction rates.

Chemical Reactions Analysis

Types of reactions

  • Oxidation: : The compound can undergo oxidative degradation in the presence of strong oxidizing agents, leading to the formation of ketones and acids.

  • Reduction: : Reduction reactions typically target the nitrogen-containing rings, resulting in the formation of amines.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly at the piperidine and pyridazine rings.

Common reagents and conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide under acidic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH₄), hydrogen gas with palladium on carbon (Pd/C) catalyst.

  • Substitution: : Halogenated reagents, organolithium compounds.

Major products formed

  • Oxidation: : Formation of corresponding ketones and carboxylic acids.

  • Reduction: : Formation of corresponding secondary or tertiary amines.

  • Substitution: : Generation of various substituted derivatives with potential pharmacological activity.

Scientific Research Applications

Chemistry: : In synthetic organic chemistry, it serves as a building block for complex molecule construction. Biology : Investigated for its potential as a bioactive molecule influencing various biological pathways. Medicine : Explored for therapeutic applications, particularly as an inhibitor in enzymatic reactions. Industry : Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

Molecular targets and pathways

  • Enzymatic inhibition: : The compound may act as an inhibitor for specific enzymes by binding to active sites, thus altering the enzyme's activity.

  • Signal transduction modulation: : It may interfere with signaling pathways, influencing cellular responses.

Comparison with Similar Compounds

Uniqueness: : The presence of the 6-Cyclopropylpyridazin-3-yl group distinguishes it from other similar molecules, providing unique steric and electronic properties. Similar compounds :

  • 3-(4-{[(2-Cyclopropylphenyl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one.

  • 3-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one.

This compound's complexity and versatility make it a valuable subject in various fields of research and application. Its unique structure and reactivity profile offer numerous opportunities for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

3-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-22-11-8-19-17(18(22)24)23-9-6-13(7-10-23)12-25-16-5-4-15(20-21-16)14-2-3-14/h4-5,8,11,13-14H,2-3,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBJBXXQFUTYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCC(CC2)COC3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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